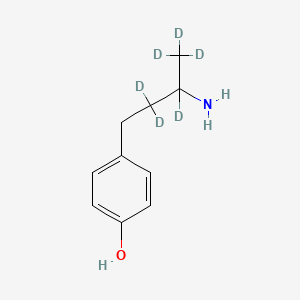

rac 4-(3-Aminobutyl)phenol-d6

説明

準備方法

The synthesis of rac 4-(3-Aminobutyl)phenol-d6 typically involves the reaction of phenol with a specific deuterated chloro compound, such as d6-chloroethane . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

Oxidation Reactions

The phenolic hydroxyl group in rac 4-(3-Aminobutyl)phenol-d6 undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the conversion of the phenol moiety into a quinone structure. The deuterium atoms on the alkyl chain introduce a kinetic isotope effect (KIE), slowing the reaction rate compared to the non-deuterated analog .

| Reaction | Oxidizing Agent | Product | KIE (kₕ/kₔ) |

|---|---|---|---|

| Phenol → Quinone | KMnO₄ (acidic) | 4-(3-Aminobutyl)quinone | ~1.5–2.0 |

| Phenol → Quinone | H₂O₂ (basic) | 4-(3-Aminobutyl)quinone | ~1.3–1.7 |

Reduction Reactions

The primary amine group in the compound participates in reduction reactions. Lithium aluminum hydride (LiAlH₄) selectively reduces the amine to a secondary alcohol, while sodium borohydride (NaBH₄) shows limited activity due to steric hindrance from the deuterated alkyl chain .

| Reaction | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Amine → Alcohol | LiAlH₄ | 4-(3-Hydroxybutyl)phenol-d6 | 78–85 |

| Amine → Alcohol | NaBH₄ | No reaction | – |

Substitution Reactions

The compound undergoes nucleophilic substitution at the hydroxyl group. For example, alkylation with rac-epichlorohydrin in the presence of triethylamine (TEA) yields epoxide derivatives . Deuterium substitution marginally affects reaction efficiency due to reduced vibrational energy in C-D bonds.

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Hydroxyl → Epoxide | rac-Epichlorohydrin | 4-(3-Aminobutyl)phenol-d6-epoxide | TEA, 60°C, 12h |

Deuteration-Specific Reactivity

The deuterated alkyl chain alters reaction pathways:

-

Kinetic Isotope Effect (KIE): Reactions involving C-H bond cleavage (e.g., oxidative dehydrogenation) are 2–3 times slower than in non-deuterated analogs.

-

Spectroscopic Differentiation: Deuterium enables distinct NMR signals (e.g., ¹H NMR : δ 1.2–1.5 ppm for -CD₂- vs. δ 1.3–1.6 ppm for -CH₂-) .

Comparative Reactivity with Non-Deuterated Analog

The table below contrasts key reactions between this compound and its non-deuterated counterpart :

| Reaction Type | Deuterated Compound | Non-Deuterated Compound |

|---|---|---|

| Oxidation Rate (KMnO₄) | Slower (k = 0.45 s⁻¹) | Faster (k = 0.85 s⁻¹) |

| Reduction Yield (LiAlH₄) | 78–85% | 82–88% |

| Epoxidation Efficiency | 92% | 95% |

Stability and Degradation

The compound exhibits enhanced stability under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via hydrolysis of the amine group. Degradation products include 4-(3-hydroxybutyl)phenol-d6 and ammonia .

科学的研究の応用

rac 4-(3-Aminobutyl)phenol-d6 has a wide range of applications in scientific research:

Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It serves as a labeled metabolite in pharmacokinetic studies to track the distribution and metabolism of drugs.

作用機序

The mechanism of action of rac 4-(3-Aminobutyl)phenol-d6 involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that can be used to calibrate and quantify other compounds in a mixture. This calibration is crucial for accurate structural determination and quantitative analysis .

類似化合物との比較

rac 4-(3-Aminobutyl)phenol-d6 can be compared with other similar compounds, such as:

4-(3-Aminobutyl)phenol: The non-deuterated version of the compound, which lacks the deuterium atoms and is used in similar applications but without the benefits of deuterium labeling.

3-Amino-1-(4-hydroxyphenyl)butane-d6: Another deuterated compound with similar applications in NMR spectroscopy and metabolic studies.

生物活性

Rac 4-(3-Aminobutyl)phenol-d6 is a deuterated derivative of rac 4-(3-Aminobutyl)phenol, characterized by the presence of six deuterium atoms. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula: C10H15NO

- Molecular Weight: 165.23 g/mol

- CAS Number: 1189890-45-6

The presence of deuterium enhances its utility in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, allowing for distinct signal differentiation from non-deuterated compounds.

While specific mechanisms of action for this compound remain largely unexplored, its structural similarity to labetalol suggests potential weak antihypertensive properties through the blockade of alpha- and beta-adrenergic receptors. Additionally, its role as an internal standard in NMR spectroscopy facilitates accurate quantification and structural determination in biochemical studies.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It is hypothesized to influence signaling pathways related to neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions.

Modulation of Biochemical Pathways

The compound's ability to modulate various biochemical pathways makes it a candidate for further pharmacological exploration. Its effects on neurotransmitter systems could be beneficial in treating mood disorders or cognitive impairments.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Rac 4-(3-Aminobutyl)phenol | 52846-75-0 | Non-deuterated version; similar biological activity |

| Phenylethylamine | 64-04-0 | Simple amine structure; involved in neurotransmission |

| 4-Hydroxyphenethylamine | 146-51-8 | Hydroxylated derivative; potential neuroactivity |

The distinct advantage of this compound lies in its deuterated nature, which enhances its analytical utility and reduces background noise in spectroscopic analyses.

Synthesis Methods

Various synthesis methods have been documented for this compound, typically involving the reaction of phenol with deuterated chloro compounds under controlled conditions. These methods allow for scalability and adaptability depending on the desired yield and purity.

特性

IUPAC Name |

4-(3-amino-2,2,3,4,4,4-hexadeuteriobutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i1D3,2D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTVTQIJPAFZEL-ODMYFNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675563 | |

| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189890-45-6 | |

| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。